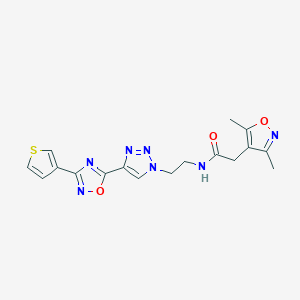

![molecular formula C15H21N5O3 B2473693 2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-48-7](/img/structure/B2473693.png)

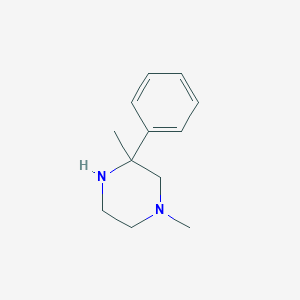

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, such as thrombosis, stroke, and cancer.

Wissenschaftliche Forschungsanwendungen

Host-Guest Chemistry and Structural Characterization

Imidazole derivatives, such as the imidazole-containing bisphenol and its salts with various acids, have been structurally characterized to understand their host-guest chemistry and solid-state structures. These compounds exhibit extensive hydrogen-bonded structures, with electrostatic and weak interactions assisting the crystal packing. The study of such compounds provides insights into the interactions that govern molecular assembly and recognition, which are fundamental to developing materials with specific functions (Nath & Baruah, 2012).

Synthesis and Reactivity of Imidazole Derivatives

The synthesis and reactivity of imidazole derivatives have been explored through various chemical reactions. These studies contribute to the broader understanding of imidazole chemistry, offering potential pathways for creating new compounds with desired properties. For example, the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine showcases the versatility of imidazole compounds in organic synthesis (Mukherjee-Müller et al., 1979).

Spectroscopic Characterization and Computational Study

A detailed spectroscopic characterization and computational study of newly synthesized imidazole derivatives highlight their specific reactive properties. These studies provide valuable insights into the molecular structure and reactivity, guiding the design of compounds with tailored properties for various applications, including potential biological activities (Hossain et al., 2018).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, highlighting the potential of imidazole derivatives in developing fluorescence sensors for chemical detection. These findings open avenues for the use of imidazole-based compounds in sensing and detection technologies (Shi et al., 2015).

Gas Chromatographic Methods

The development of efficient and multiresidue gas chromatographic methods for trace-level analysis of imidazolinone herbicides showcases the application of dimethyl derivatives of imidazole in analytical chemistry. This research underscores the importance of imidazole derivatives in improving analytical methodologies for environmental and agricultural monitoring (Anisuzzaman et al., 2000).

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-9(2)20-10(3)8-19-11-12(16-14(19)20)17(4)15(22)18(13(11)21)6-7-23-5/h8-9H,6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLMGDUYBWYNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-isopropyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2473611.png)

![7-isobutyl-5-(isopentylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2473616.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2473623.png)

![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)

![(5aS,10bR)-2-Phenyl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2473625.png)

![2-Chloro-1-[2-ethyl-4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2473628.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]-3-methylquinazolin-4-one](/img/structure/B2473629.png)

![N-[[4-(4-bromophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2473632.png)